9-Ethyl-3-({4-[(4-ethylphenyl)methyl]piperazin-1-yl}methyl)carbazole
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Overview
Description
9-ETHYL-3-{[4-(4-ETHYLBENZYL)PIPERAZINO]METHYL}-9H-CARBAZOLE is a complex organic compound belonging to the carbazole family. Carbazoles are known for their diverse range of biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ETHYL-3-{[4-(4-ETHYLBENZYL)PIPERAZINO]METHYL}-9H-CARBAZOLE typically involves multi-step organic reactions. One common method includes the condensation of 9-ethylcarbazole-3,6-dicarbaldehyde with 4-(4-ethylbenzyl)piperazine in the presence of a suitable catalyst and solvent . The reaction conditions often require controlled temperatures and specific pH levels to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Large-scale production often employs continuous flow reactors and automated systems to maintain consistent quality and reduce human error .
Chemical Reactions Analysis
Types of Reactions
9-ETHYL-3-{[4-(4-ETHYLBENZYL)PIPERAZINO]METHYL}-9H-CARBAZOLE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, often involving halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole derivatives with additional oxygen-containing functional groups, while reduction could produce simpler hydrocarbon derivatives .
Scientific Research Applications
9-ETHYL-3-{[4-(4-ETHYLBENZYL)PIPERAZINO]METHYL}-9H-CARBAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its antitumor and antibacterial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 9-ETHYL-3-{[4-(4-ETHYLBENZYL)PIPERAZINO]METHYL}-9H-CARBAZOLE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
9-Ethylcarbazole: A simpler analog with similar core structure but lacking the piperazine and benzyl groups.
3-Amino-9-ethylcarbazole: Contains an amino group, offering different reactivity and applications.
9-Ethyl-3-nitrocarbazole:
Uniqueness
What sets 9-ETHYL-3-{[4-(4-ETHYLBENZYL)PIPERAZINO]METHYL}-9H-CARBAZOLE apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it particularly valuable in specialized applications such as targeted drug development and advanced materials research .
Properties
Molecular Formula |
C28H33N3 |
---|---|
Molecular Weight |
411.6 g/mol |
IUPAC Name |
9-ethyl-3-[[4-[(4-ethylphenyl)methyl]piperazin-1-yl]methyl]carbazole |
InChI |
InChI=1S/C28H33N3/c1-3-22-9-11-23(12-10-22)20-29-15-17-30(18-16-29)21-24-13-14-28-26(19-24)25-7-5-6-8-27(25)31(28)4-2/h5-14,19H,3-4,15-18,20-21H2,1-2H3 |
InChI Key |
ZQSGNJCMZDFONK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC4=C(C=C3)N(C5=CC=CC=C54)CC |
Origin of Product |
United States |
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